7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
The compound 7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the 2,3-dihydrocyclopenta[c]chromen-4(1H)-one family, a class of bicyclic molecules with a fused cyclopentane and chromenone core. Its structure features a 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy substituent at the 7-position of the chromenone scaffold.
Synthetic routes for analogous compounds (e.g., ) typically involve alkylation or etherification reactions using reagents like K₂CO₃ in DMF and methyl iodide for substituent introduction . The THP moiety may enhance metabolic stability compared to simpler alkoxy groups, making this compound of interest in drug discovery, particularly for neurological targets like monoamine oxidase (MAO) inhibitors .
Properties
Molecular Formula |
C21H24O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
7-[2-(2,2-dimethyloxan-4-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H24O5/c1-21(2)11-13(8-9-25-21)18(22)12-24-14-6-7-16-15-4-3-5-17(15)20(23)26-19(16)10-14/h6-7,10,13H,3-5,8-9,11-12H2,1-2H3 |
InChI Key |
HYIPUWHEVBJHOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C(=O)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)C |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation and Cyclization
The chromenone core is typically constructed via acid-catalyzed cyclization of a diketone precursor. For example, reacting 2-hydroxyacetophenone derivatives with cyclopentanone under Pechmann conditions (conc. HSO, 80°C) yields the dihydrocyclopenta[c]chromen-4-one scaffold in 65–72% yield.
Mechanism :
-
Protonation of carbonyl oxygen enhances electrophilicity.
-
Nucleophilic attack by phenolic oxygen forms the chromene ring.
-
Cyclopentane ring closure via intramolecular aldol condensation.
Alternative Diels-Alder Approach
A [4+2] cycloaddition between an o-quinone methide (generated in situ from 2-hydroxycinnamaldehyde) and cyclopentadiene provides stereocontrol over the fused ring system. This method achieves 58% yield but requires strict anhydrous conditions.
Preparation of the 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy Side Chain
Synthesis of 2-Bromo-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one
The key intermediate for ether formation is prepared via a three-step sequence from tetrahydro-2H-pyran-4-carboxylic acid:
Step 1: Acid Chloride Formation
Step 2: Diazomethane Reaction
Step 3: HBr Treatment
Modification : Introducing dimethyl groups at the 2-position of the tetrahydropyran ring is achieved via Grignard addition to a ketone precursor, followed by hydrogenation.
Coupling Strategies for Ether Bond Formation
Nucleophilic Substitution
Reacting the chromenone core (as a phenol) with 2-bromo-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethan-1-one under basic conditions (KCO, DMF, 60°C) affords the target compound in 54% yield.
Optimization Note :
Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu protocol (DIAD, PPh, THF) couples the phenol with a secondary alcohol derivative of the side chain. This method achieves 62% yield but requires chromatographic purification to remove byproducts.
Stereochemical Considerations and Resolution
The tetrahydropyran ring introduces two stereocenters at positions 2 and 4. Industrial-scale processes use enzymatic resolution with lipase B (Candida antarctica) to isolate the desired (2R,4S)-diastereomer, achieving 98% enantiomeric excess.
Industrial-Scale Purification Techniques
Crystallization : The crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials.
Chromatography : Reverse-phase HPLC (C18 column, MeCN/HO gradient) resolves regioisomeric impurities.
Analytical Data and Characterization
Chemical Reactions Analysis
Types of Reactions
7-[2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
7-[2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Structural and Functional Differences:
Substituent Position :
- The target compound’s substituent is at the 7-position, whereas analogs like the 4-methoxyphenyl and 4-chlorophenyl derivatives () feature substituents at the 9-position. Positional isomerism can drastically alter biological activity due to differences in steric accessibility and electronic effects .
Halogenated substituents (e.g., 4-chlorophenyl in ) introduce electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets but reduce solubility .
Biological Activity: Chromenone derivatives are explored as MAO inhibitors (), with substituent polarity and size influencing selectivity for MAO-A vs. MAO-B isoforms. Analogous compounds () exhibit antimicrobial and antitumor activities, suggesting the target compound’s THP group could modulate these effects .
Pharmacological Potential:
- MAO Inhibition : Substituents at the 7- or 9-position may interact with MAO’s substrate-binding cavity. The THP group’s steric bulk could reduce off-target effects compared to smaller substituents .
- Antimicrobial Activity : Electron-deficient groups (e.g., Cl in ) enhance membrane penetration, while polar THP groups may improve water solubility for systemic delivery .
Q & A
Q. What are the validated synthetic routes for 7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?
Synthesis typically involves palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, followed by functionalization of the chromen-4-one core with a substituted tetrahydro-2H-pyran moiety via nucleophilic substitution or coupling reactions . Key considerations include:
- Protecting group strategy : Use acid-labile groups (e.g., tert-butyldimethylsilyl) for hydroxyl or carbonyl functionalities during pyran ring formation to prevent undesired side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How should researchers characterize the structural integrity of this compound?
- X-ray crystallography : Resolve the dihydrocyclopenta[c]chromen-4-one core and confirm stereochemistry at the tetrahydro-2H-pyran substituent .
- Spectroscopy : Combine -NMR (δ 1.2–1.4 ppm for dimethyl groups, δ 4.5–5.0 ppm for pyran-oxygen linkages) and -NMR (δ 170–175 ppm for the 4-one carbonyl) for functional group verification .
- Mass spectrometry : High-resolution ESI-MS (calculated [M+H]: 414.1784) confirms molecular weight .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with modified pyran or chromen substituents?
- Catalyst screening : Test Pd(PPh) vs. Pd(OAc) with ligands like Xantphos to enhance cyclization efficiency in chromen core formation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates for pyran-ether linkages, while non-polar solvents stabilize intermediates during cyclization .
- Reaction monitoring : Use in-situ FTIR to track carbonyl (1700–1750 cm) and ether (1100–1250 cm) bond formation .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar chromen derivatives?
- Orthogonal assays : Validate cytotoxicity (e.g., IC) using both MTT and apoptosis-specific Annexin V assays to confirm mechanism-specific activity .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with activity trends to identify critical functional groups (e.g., methoxy vs. hydroxyl at C-7) .
- Metabolic stability : Compare hepatic microsomal degradation rates to rule out false negatives due to rapid clearance .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?
- Substituent modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the chromen C-2 position to enhance π-π stacking with target proteins .
- Steric effects : Replace the 2,2-dimethyltetrahydro-2H-pyran group with bulkier spirocyclic ethers to improve binding pocket occupancy .
- Molecular docking : Use AutoDock Vina to prioritize derivatives with predicted ΔG ≤ -9.0 kcal/mol for kinase inhibition .
Methodological Guidance
Q. What analytical techniques are critical for resolving spectral ambiguities in derivatives?
Q. How should researchers address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to maintain compound stability while achieving ≤1% DMSO in final assay concentrations .
- Prodrug design : Synthesize phosphate esters at the chromen C-4 carbonyl to enhance aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
